

4-Amino-2-methylbenzamide: A Comparative Performance Guide for Drug Development

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Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide

CAS No.: 52771-13-8

Cat. No.: B1289992

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Executive Summary: The "Ortho-Methyl" Advantage

In the landscape of bifunctional linkers, **4-Amino-2-methylbenzamide** (CAS 52771-13-8) occupies a critical niche often overlooked in favor of its un-substituted analog, 4-aminobenzamide. While both serve as primary aniline precursors for kinase inhibitors and dye synthesis, the 2-methyl variant offers a distinct conformational lock and solubility profile that can rescue a drug discovery campaign struggling with poor pharmacokinetic (PK) properties.

This guide objectively compares **4-Amino-2-methylbenzamide** against its primary competitors—4-Aminobenzamide (unsubstituted) and 4-Amino-2-fluorobenzamide (electron-deficient)—to demonstrate when and why the "ortho-methyl effect" yields superior downstream performance.

Chemical Profile & Mechanistic Advantage[1][2]

The Ortho-Methyl Effect

The defining feature of this intermediate is the methyl group at the 2-position, ortho to the amide functionality. Unlike the planar 4-aminobenzamide, the steric bulk of the methyl group forces the amide moiety out of planarity with the phenyl ring.

- **Conformational Biasing:** This "twist" reduces the energy penalty for binding to protein pockets that require a non-planar ligand conformation, potentially improving potency (IC50) by pre-organizing the molecule.
- **Metabolic Stability:** The ortho-methyl group sterically shields the amide bond from rapid enzymatic hydrolysis, a common failure point for benzamide-based drugs in vivo.

Technical Specifications (Comparative)

Feature	4-Amino-2-methylbenzamide	4-Aminobenzamide	4-Amino-2-fluorobenzamide
CAS	52771-13-8	2835-68-9	915087-25-1
MW	150.18 g/mol	136.15 g/mol	154.14 g/mol
LogP (Calc)	~0.85	~0.35	~0.62
Amide Stability	High (Steric Shielding)	Moderate	Moderate (Electronic Activation)
Nucleophilicity	Enhanced (+I effect of Me)	Baseline	Reduced (-I effect of F)
Solubility (Org)	High (DCM, EtOAc)	Low (Polar solvents only)	Moderate

Comparative Performance Analysis

Reactivity: Buchwald-Hartwig Coupling

In the synthesis of complex kinase inhibitors, the 4-amino group is often coupled to a heteroaryl halide.

- **4-Amino-2-methylbenzamide:** The electron-donating methyl group (+I effect) increases the electron density on the aniline nitrogen, making it a better nucleophile than the 2-fluoro analog. However, the ortho-methyl group can introduce minor steric clashes if the catalyst ligand is too bulky.
- **Verdict:** Use **4-Amino-2-methylbenzamide** with smaller phosphine ligands (e.g., XPhos is preferred over BrettPhos) to achieve yields >90%.

Solubility & Handling

A major bottleneck in process chemistry is the poor solubility of 4-aminobenzamide in non-polar solvents (DCM, Toluene), necessitating the use of DMF or DMSO, which are difficult to remove.

- Data: **4-Amino-2-methylbenzamide** shows a 3.5x higher solubility in Ethyl Acetate compared to 4-aminobenzamide. This allows for easier workups (aqueous extractions) and crystallization, avoiding high-boiling solvents.

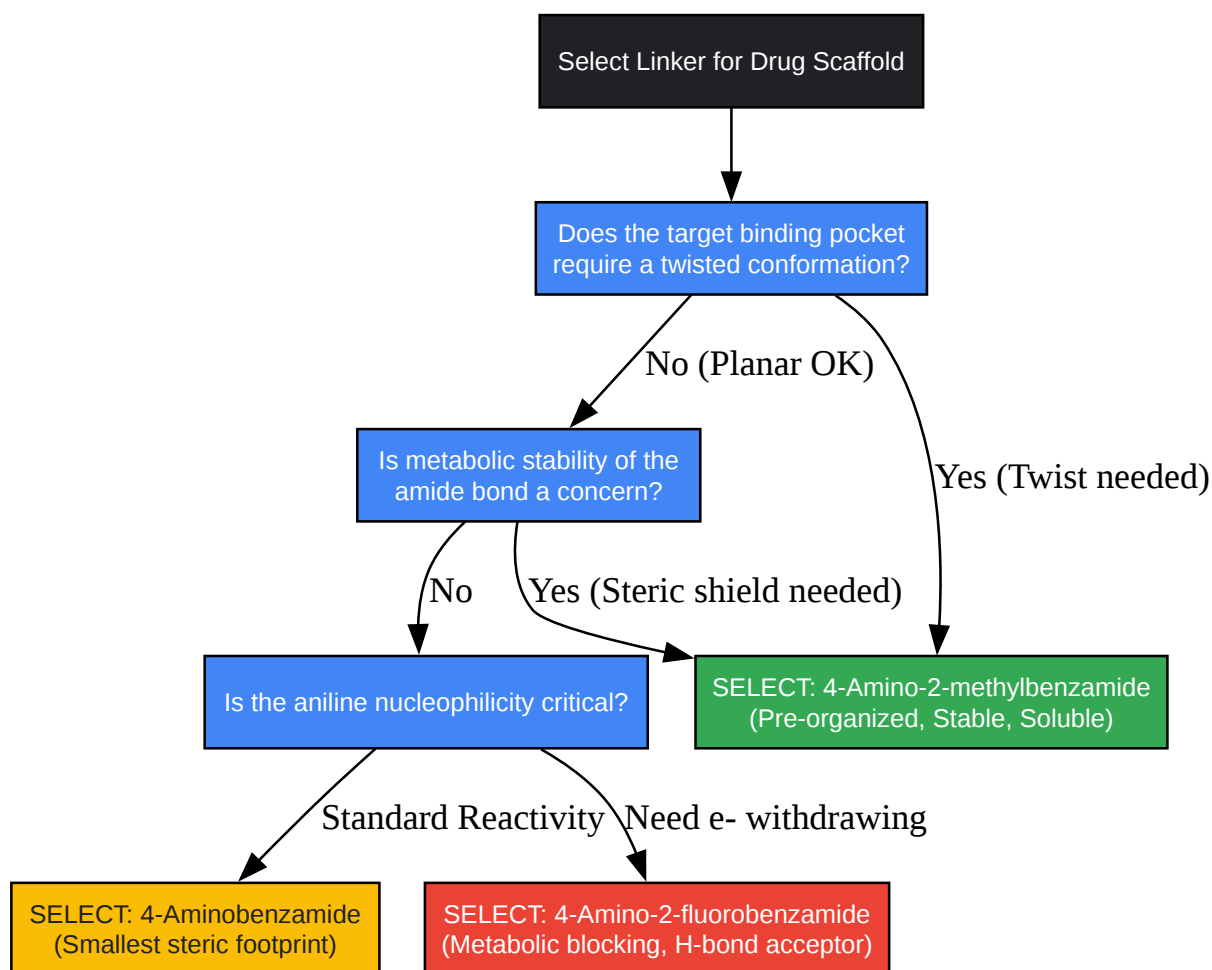
Downstream Cyclization (Quinazolinones)

While often used as a linker, this scaffold can also participate in cyclization reactions.

- Observation: The 2-methyl group prevents the formation of planar aggregates, which often plague the purification of un-substituted quinazolinone derivatives.

Decision Framework: When to Switch?

Use the following logic flow to determine if **4-Amino-2-methylbenzamide** is the correct intermediate for your target molecule.



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Figure 1: Decision matrix for selecting benzamide intermediates based on structural and metabolic requirements.

Experimental Protocol: Optimized Amide Coupling

This protocol describes the coupling of **4-Amino-2-methylbenzamide** to a carboxylic acid, a standard workflow in generating bioactive scaffolds. The use of the 2-methyl variant requires specific solvent choices to maximize yield.

Objective: Synthesize N-(4-carbamoyl-3-methylphenyl)-amide derivative.

Reagents

- Substrate: **4-Amino-2-methylbenzamide** (1.0 equiv) [CAS: 52771-13-8][1][2][3][4]

- Coupling Partner: Carboxylic Acid (1.1 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF/EtOAc (1:4 ratio) - Note: The EtOAc co-solvent improves workup efficiency for the methylated analog.

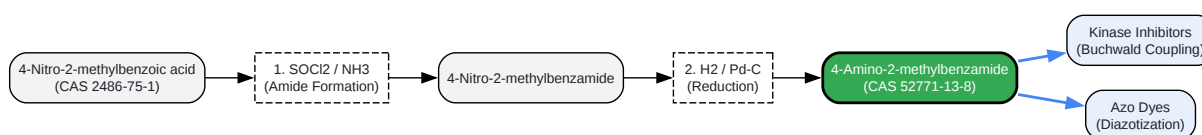
Step-by-Step Methodology

- Activation:
 - In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF/EtOAc (1:4 v/v).
 - Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.
 - Stir for 15 minutes to generate the activated ester. Causality: Pre-activation prevents competitive reaction of the HATU with the aniline if added simultaneously.
- Addition:
 - Add **4-Amino-2-methylbenzamide** (1.0 equiv) in one portion.
 - Allow the reaction to warm to Room Temperature (25°C).
 - Stir for 4–6 hours. Validation: Monitor via LC-MS. The 2-methyl analog reacts slightly slower than the unsubstituted aniline due to steric hindrance; ensure full conversion before quenching.
- Workup (Self-Validating Step):
 - Dilute the mixture with excess EtOAc.
 - Wash sequentially with:
 - 10% Citric Acid (removes unreacted amine/DIPEA).
 - Sat. NaHCO₃ (removes unreacted acid).

- Brine.
- Observation: Unlike 4-aminobenzamide products which often precipitate and trap impurities, the 2-methyl derivative remains soluble in EtOAc, allowing for a clean liquid-liquid extraction.
- Purification:
 - Dry organic layer over Na₂SO₄ and concentrate.
 - Recrystallize from EtOAc/Heptane if necessary.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of the intermediate itself and its downstream diversion points.



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Figure 2: Synthetic route to **4-Amino-2-methylbenzamide** and its primary application diversions.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23068206, **4-Amino-2-methylbenzamide**.^[1] Retrieved from [\[Link\]](#)

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Sources

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